Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Description

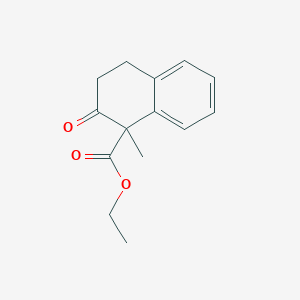

Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a bicyclic organic compound featuring a partially hydrogenated naphthalene core. Its structure includes a ketone group at position 2, a methyl substituent at position 1, and an ethyl ester group at position 1 (sharing the same carbon). The molecular formula is C₁₅H₁₆O₃, with a molecular weight of 244.29 g/mol (inferred from structural analogs) . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive ester and ketone moieties, which enable further functionalization .

Properties

Molecular Formula |

C14H16O3 |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

ethyl 1-methyl-2-oxo-3,4-dihydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C14H16O3/c1-3-17-13(16)14(2)11-7-5-4-6-10(11)8-9-12(14)15/h4-7H,3,8-9H2,1-2H3 |

InChI Key |

HYLDLDIBFDFOQV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(C(=O)CCC2=CC=CC=C21)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the reaction of 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:

1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene+ethyl chloroformate→ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters with different alkyl groups.

Scientific Research Applications

Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate with structurally related tetrahydronaphthalene derivatives:

Key Structural and Functional Differences:

Substituent Positions :

- The target compound uniquely combines a methyl group and ethyl ester at position 1, distinguishing it from analogs like and , which lack the methyl substituent.

- The 2-oxo group in the target compound contrasts with the 4-oxo group in , altering electronic distribution and reactivity.

Physical Properties :

- The ethyl ester in the target compound increases molecular weight and hydrophobicity compared to methyl esters (e.g., ).

- The methyl substituent at position 1 may sterically hinder reactions at the adjacent carbonyl group compared to unsubstituted analogs.

Photochemical methods (e.g., UV-induced cyclization in ) are less applicable here due to the pre-formed tetrahydronaphthalene core.

Applications :

- The target compound’s dual functional groups (ester and ketone) make it suitable for tandem reactions in drug synthesis, whereas hydroxylated analogs (e.g., ) are more relevant in supramolecular chemistry .

Research Findings and Data

- Crystallography : Structural validation of similar compounds (e.g., ) relies on programs like SHELXL and ORTEP-III , ensuring accurate determination of substituent positions and stereochemistry.

- Safety : Analogous compounds exhibit hazards such as H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) , suggesting the target compound requires similar handling precautions.

- Thermodynamic Stability : The 1-methyl group in the target compound likely enhances steric stability compared to unsubstituted derivatives, as seen in molecular dynamics simulations .

Biological Activity

Ethyl 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 232.27 g/mol. Its structure features a tetrahydronaphthalene core with a carboxylate ester functional group, contributing to its reactivity and potential biological effects .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structures often interact with microbial cell membranes or specific metabolic pathways, leading to cell death or inhibition of growth . Further investigations are needed to elucidate the specific mechanisms by which this compound exerts its antimicrobial effects.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound showed IC50 values as low as 2.45 μg/mL in HT29 colon cancer cells . The mechanism of action may involve apoptosis induction and cell cycle arrest at specific phases .

The biological activity of this compound is thought to be mediated through interactions with cellular targets such as enzymes or receptors involved in metabolic pathways. The presence of the carbonyl group may facilitate interactions with nucleophilic sites in proteins or nucleic acids .

Table: Summary of Biological Activities

| Activity Type | Cell Line/Organism | Observed Effect | IC50 Value |

|---|---|---|---|

| Antimicrobial | Various bacteria | Growth inhibition | Not specified |

| Anticancer | HT29 (colon cancer) | Cytotoxicity | 2.45 μg/mL |

| Anticancer | HepG2 (liver cancer) | Cytotoxicity | Not specified |

| Anticancer | B16-F10 (melanoma) | Cytotoxicity | Not specified |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 1-methyl-2-oxo-1,2,3,4-tetrahydronaphthalene with ethyl chloroformate under basic conditions . This compound has potential applications not only in drug development but also as an intermediate in the synthesis of more complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.